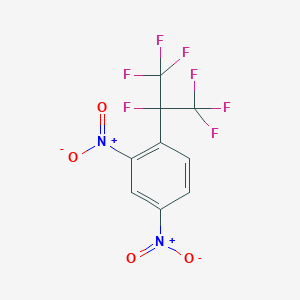
2,4-Dinitro(heptafluoroisopropyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dinitro(heptafluoroisopropyl)benzene is an organic compound with the molecular formula C9H3F7N2O4 and a molar mass of 336.12 g/mol It is characterized by the presence of two nitro groups and a heptafluoroisopropyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitro(heptafluoroisopropyl)benzene typically involves the nitration of heptafluoroisopropylbenzene. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective nitration at the 2 and 4 positions of the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The by-products and waste generated during the process are managed through appropriate waste treatment and recycling methods to minimize environmental impact .
化学反应分析
Types of Reactions
2,4-Dinitro(heptafluoroisopropyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzene ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
2,4-Dinitro(heptafluoroisopropyl)benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical studies to investigate enzyme-catalyzed reactions and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用机制
The mechanism of action of 2,4-Dinitro(heptafluoroisopropyl)benzene involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with biological molecules, affecting various biochemical pathways. The heptafluoroisopropyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins .
相似化合物的比较
Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and in biochemical studies.
1-Fluoro-2,4-dinitrobenzene: Commonly used in protein sequencing and biochemical research.
Uniqueness
2,4-Dinitro(heptafluoroisopropyl)benzene is unique due to the presence of the heptafluoroisopropyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly useful in applications where these properties are advantageous .
生物活性
2,4-Dinitro(heptafluoroisopropyl)benzene is a fluorinated aromatic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the compound's biological activity, including its toxicological effects, antimicrobial properties, and mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound features:
- Dinitro groups at the 2 and 4 positions on a benzene ring.
- A heptafluoroisopropyl substituent, which contributes to its hydrophobic characteristics.
Toxicological Profile
Toxicological studies indicate that compounds with similar structures can exhibit significant toxicity. For instance, research on related nitroaromatic compounds shows that they can induce oxidative stress and apoptosis in various cell lines. The following table summarizes key findings from toxicological assessments:
The mechanisms underlying the biological activity of fluorinated aromatic compounds often involve:
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress leading to cellular damage.
- Apoptosis Induction : Triggering programmed cell death through mitochondrial pathways.
- Enzyme Inhibition : Compounds may act as enzyme inhibitors affecting metabolic pathways.
Research indicates that the pro-apoptotic activity observed in similar dinitro compounds is mediated through caspase activation, which is crucial for cell death pathways .
Case Studies
- Cell Line Studies : In vitro studies using K562 cells (human leukemia cell line) showed that exposure to dinitro compounds resulted in increased caspase activity, indicative of apoptosis induction .
- Environmental Impact : Studies have highlighted the persistence of fluorinated compounds in the environment, raising concerns over bioaccumulation and long-term ecological effects .
属性
IUPAC Name |
1-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2,4-dinitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F7N2O4/c10-7(8(11,12)13,9(14,15)16)5-2-1-4(17(19)20)3-6(5)18(21)22/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBKPUYGHSLFPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C(F)(F)F)(C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F7N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














